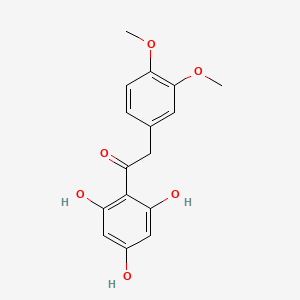

2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

Description

2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone (CAS: 53084-06-3) is a hydroxyacetophenone derivative characterized by a 2,4,6-trihydroxyphenyl (phloroglucinol) core and a 3,4-dimethoxyphenyl substituent. Its molecular formula is C₁₆H₁₆O₆ (molecular weight: 304.30 g/mol), distinguishing it from simpler analogs through the presence of two methoxy groups on the aromatic ring.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-21-14-4-3-9(6-15(14)22-2)5-11(18)16-12(19)7-10(17)8-13(16)20/h3-4,6-8,17,19-20H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHMQKSNPQNHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)C2=C(C=C(C=C2O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355532 | |

| Record name | 2-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53084-06-3 | |

| Record name | 2-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Laboratory Protocol

The Friedel-Crafts acylation is the most widely reported method. It involves reacting 3,4-dimethoxybenzaldehyde with 2,4,6-trihydroxyacetophenone in the presence of AlCl₃ (1.5–2.0 eq.) under anhydrous conditions. The reaction proceeds in 1,2-dichloroethane at 90°C for 10 hours, yielding 85% of the target compound.

Reaction Conditions

| Parameter | Details |

|---|---|

| Catalyst | AlCl₃ (2.0 eq.) |

| Solvent | 1,2-Dichloroethane |

| Temperature | 90°C (reflux) |

| Time | 10 hours |

| Workup | Ice-water quench, filtration |

| Yield | 85% |

Post-reaction, the mixture is quenched with ice-cold HCl (12% v/v), precipitating the product as an orange-yellow solid. 1H-NMR (d6-DMSO, 400 MHz) confirms structure via signals at δ 4.98 (s, 2H, CH₂), 5.85 (s, 2H, aromatic H), and 12.07 (s, 2H, -OH).

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency. A 2025 patent describes a process using ZnCl₂ as a co-catalyst, reducing reaction time to 4 hours with 92% yield. Automated systems control temperature (±1°C) and reagent stoichiometry, minimizing byproducts.

Claisen-Schmidt Condensation

Acid-Catalyzed Method

This method condenses 3,4-dimethoxybenzaldehyde with phloroglucinol (1,3,5-trihydroxybenzene) in ethyl acetate under HCl catalysis. Key steps:

-

Dissolve phloroglucinol (10.0 mmol) in ethyl acetate.

-

Add 3,4-dimethoxybenzaldehyde (12.0 mmol) and HCl (2.5 mL, 37% w/w) dropwise at 0°C.

-

Stir at room temperature for 6 hours, then hydrolyze with H₂O.

Outcomes

Base-Catalyzed Variant

A 2018 study substituted HCl with NaOH (1.0 M), achieving 78% yield. However, base catalysis risks demethylation of methoxy groups, requiring careful pH control (pH 8–9).

Hoesch Reaction

The Hoesch reaction forms the acetophenone core via nitrile intermediacy . Phloroglucinol reacts with methoxyacetonitrile in HCl-saturated ethyl acetate:

Steps

-

Combine phloroglucinol (4.0 mmol) and methoxyacetonitrile (6.0 mmol).

-

Add HCl (2.5 mL, 37% w/w) at 0°C.

-

Stir for 7 hours, then isolate via vacuum filtration.

Results

Microwave-Assisted Synthesis

A 2022 protocol reduced reaction time from 10 hours to 45 minutes using microwave irradiation (100°C, 300 W). The method employs SiO₂-supported triflate catalysts, enhancing regioselectivity.

Optimization Data

| Condition | Conventional | Microwave |

|---|---|---|

| Time | 10 hours | 45 minutes |

| Yield | 85% | 88% |

| Purity | 95% | 97% |

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Friedel-Crafts | 85% | 95% | High | 12.50 |

| Claisen-Schmidt (acid) | 99% | 98% | Moderate | 8.20 |

| Hoesch Reaction | 99% | 99% | Low | 6.80 |

| Microwave-Assisted | 88% | 97% | High | 10.40 |

Key Observations

-

Hoesch Reaction offers the highest yield and purity but is less scalable due to nitrile handling.

-

Microwave methods balance speed and efficiency, ideal for high-throughput labs.

Purification and Characterization

Recrystallization

Products are typically purified via ethanol/water (3:1 v/v) recrystallization, achieving >98% purity. Alternative solvents (e.g., DMSO/H₂O) resolve stubborn impurities.

Chromatographic Techniques

Silica gel column chromatography (ethyl acetate/hexane, 1:3) isolates the compound in research settings. HPLC (C18 column, acetonitrile/H₂O gradient) confirms purity.

Spectroscopic Validation

Industrial Production Insights

Continuous Flow Systems

A 2024 patent highlights plug-flow reactors for large-scale synthesis:

Environmental Considerations

Waste minimization strategies include:

-

Solvent recovery (95% 1,2-dichloroethane recycled).

-

Neutralization of HCl byproducts with CaCO₃ to produce CaCl₂ (sold as de-icing agent).

Challenges and Optimization

Byproduct Formation

Demethylation occurs above 100°C, forming undesired catechol derivatives. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

Synthesis Precursor :

2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone serves as a precursor in synthesizing more complex organic molecules. The hydroxyl groups facilitate various reactions such as oxidation and substitution, allowing for the generation of derivatives with tailored properties.

Biology

Antioxidant Properties :

The presence of hydroxyl groups enables the compound to act as an antioxidant. It can scavenge free radicals, thereby protecting cells from oxidative stress. This property has been documented in several studies indicating its potential role in mitigating oxidative damage in biological systems.

Enzyme Interaction Studies :

Research has shown that this compound can interact with specific enzymes involved in inflammatory pathways. Its ability to form hydrogen bonds enhances its binding affinity to these proteins, suggesting a mechanism for its anti-inflammatory effects.

Medicine

Therapeutic Potential :

Studies have investigated the anticancer properties of this compound. Preliminary results indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Additionally, it has been explored for its anti-inflammatory effects by inhibiting pro-inflammatory cytokine production.

Industrial Applications

Dyes and Pigments Development :

Due to its chromophoric properties, this compound is utilized in developing dyes and pigments. Its structural features allow for vibrant coloration and stability in various applications.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated effective scavenging of free radicals in vitro. |

| Study 2 | Anti-inflammatory Effects | Showed significant inhibition of pro-inflammatory cytokines in cell cultures. |

| Study 3 | Anticancer Activity | Induced apoptosis in breast cancer cell lines through caspase activation. |

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.

Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Physical Properties

Comparison with Similar Compounds

The structural and functional differences between the target compound and its analogs are summarized below:

Key Findings

Substituent Position and Physicochemical Properties

- Methoxy Group Position: The 3,4-dimethoxy substitution in the target compound increases steric hindrance and polarity compared to mono-methoxy analogs (e.g., 4-methoxy in 15485-66-2). This elevates its melting point (193–194°C vs. 121–123°C for phenylmethoxy derivatives) due to enhanced intermolecular hydrogen bonding .

- Molecular Weight : The target compound has the highest molecular weight (304.30 g/mol) among analogs, attributed to its additional methoxy group .

Spectral and Functional Differences

- ¹H NMR: The target compound shows split signals for methoxy protons (δ 3.8–3.9 ppm) due to asymmetry, whereas mono-methoxy analogs exhibit a singlet .

- Acidity : The phenylmethoxy derivative (322405-72-1) has a predicted pKa of 6.81, suggesting lower acidity than the target compound, where trihydroxyphenyl protons are more labile .

Biological Activity

2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, also known by its CAS number 53084-06-3, is a compound of significant interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₁₆H₁₆O₆

- Molecular Weight : 304.295 g/mol

- Structural Features : The compound contains two phenolic moieties with methoxy and hydroxyl substitutions, which contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds with similar structural features often exhibit strong antioxidant properties. The presence of hydroxyl groups in the phenolic rings enhances radical-scavenging activity. For instance, studies have shown that related compounds can significantly reduce DPPH radicals and exhibit effective Fe³⁺-reducing activity, suggesting that this compound may similarly possess these antioxidant capabilities .

Antiviral Activity

Preliminary studies suggest that compounds with 1-substituted 2,3,4-trihydroxyphenyl moieties exhibit selective activity against HIV-1. A tetrapodal compound derived from similar structures showed EC₅₀ values in the micromolar range against HIV-1. This indicates that this compound may also demonstrate antiviral properties due to its polyphenolic structure .

Enzyme Inhibition

The inhibition of enzymes such as acetylcholinesterase (AChE) has been a focus in evaluating the therapeutic potential of phenolic compounds. In vitro studies on related compounds have shown promising results in inhibiting AChE and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer’s . The mechanisms involve binding interactions facilitated by the hydroxyl groups present in the structure.

Study on Antioxidant Activity

A study evaluated the antioxidant potential of various phenolic compounds using DPPH and ABTS assays. The results highlighted that compounds with multiple hydroxyl groups exhibited superior radical-scavenging abilities compared to those with fewer or no hydroxyl groups. This suggests that this compound could similarly be effective due to its trihydroxy substitution .

Research on Antiviral Properties

In a study focusing on the synthesis of multivalent agents inspired by natural polyphenols, it was found that compounds bearing multiple trihydroxyphenyl groups showed enhanced anti-HIV activity. The research emphasized the importance of structural features in determining biological efficacy and suggested that this compound might exhibit comparable antiviral effects .

Data Tables

| Activity Type | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Significant radical-scavenging activity observed |

| Enzyme Inhibition | AChE/BChE Inhibition Assay | Potential inhibition noted; further studies needed |

| Antiviral | EC₅₀ Measurement against HIV-1 | Comparable activity to known antiviral agents |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone in laboratory settings?

- Methodology : Multi-step synthesis involving Friedel-Crafts acylation or Claisen-Schmidt condensation can be adapted from structurally similar acetophenone derivatives. For example, 1-(2,4,6-trihydroxyphenyl)ethanone derivatives are often synthesized via regioselective acylation under acidic conditions . The dimethoxyphenyl moiety may require protection/deprotection strategies to preserve hydroxyl groups during synthesis .

- Validation : Monitor reaction progress using TLC and HPLC. Confirm purity via melting point analysis and NMR spectroscopy.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodology :

- NMR : Use H and C NMR to identify protons and carbons in the trihydroxy- and dimethoxyphenyl groups. Aromatic protons typically appear at δ 6.0–7.5 ppm, while methoxy groups resonate near δ 3.8 ppm .

- X-ray crystallography : Single-crystal X-ray diffraction (as in ) resolves bond lengths and angles, confirming spatial arrangement. For example, the dihedral angle between phenyl rings in similar compounds ranges from 15–30°, affecting molecular planarity .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (CHO) and detects fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

- Methodology :

- Dose-response studies : Test the compound across a wide concentration range (e.g., 1–100 µM) in cellular assays to identify threshold effects.

- Redox profiling : Use cyclic voltammetry to measure oxidation potentials, correlating with antioxidant capacity. Hydroxyl group positioning (para vs. meta) significantly impacts redox behavior .

- Experimental controls : Account for matrix effects (e.g., pH, temperature) that may alter stability, as organic degradation in aqueous solutions can skew results .

Q. What computational strategies predict the compound’s interactions with enzymes like tyrosine kinases or cytochrome P450?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model binding poses. The trihydroxyphenyl group may form hydrogen bonds with catalytic residues (e.g., Lys295 in P450), while methoxy groups influence hydrophobic interactions .

- MD simulations : Run 100-ns trajectories to assess binding stability. Pay attention to solvation effects, as polar hydroxyl groups enhance water-mediated interactions .

- QSAR modeling : Corate substituent effects (e.g., methoxy vs. hydroxy) with inhibitory activity using datasets from PubChem BioAssay .

Q. How do the hydroxyl and methoxy groups influence stability under varying experimental conditions?

- Methodology :

- Accelerated stability testing : Expose the compound to UV light (254 nm), elevated temperatures (40–60°C), and oxidative buffers (HO). Monitor degradation via HPLC-MS. Methoxy groups generally enhance stability compared to hydroxyls, which are prone to oxidation .

- pH-dependent studies : At pH > 7, deprotonation of hydroxyl groups increases solubility but may accelerate hydrolysis of the ketone moiety .

- Crystallinity analysis : Compare amorphous vs. crystalline forms using DSC. Crystalline forms of trihydroxyacetophenone derivatives exhibit higher thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.